5-Ethynyloxazolidin-2-one
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Overview
Description
5-Ethynyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both oxygen and nitrogen atoms, with an ethynyl group attached at the fifth position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.
Substitution: The nitrogen atom in the oxazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of N-substituted oxazolidinones.
Scientific Research Applications
5-Ethynyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a scaffold for the development of new antibacterial agents.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethynyloxazolidin-2-one, particularly in its antibacterial applications, involves the inhibition of bacterial protein synthesis. This compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Contezolid: A newer oxazolidinone derivative with promising antibacterial activity.
Uniqueness: 5-Ethynyloxazolidin-2-one stands out due to its unique ethynyl group, which imparts distinct chemical reactivity and potential for diverse synthetic applications. This structural feature differentiates it from other oxazolidinones and expands its utility in various chemical transformations.
Properties
Molecular Formula |
C5H5NO2 |
---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
5-ethynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H5NO2/c1-2-4-3-6-5(7)8-4/h1,4H,3H2,(H,6,7) |
InChI Key |
KXWCCXYVEIWWHD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CNC(=O)O1 |
Origin of Product |
United States |
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